molecular formula C11H11F3O3 B2402589 Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate CAS No. 937603-34-4

Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate

Cat. No.: B2402589
CAS No.: 937603-34-4
M. Wt: 248.201
InChI Key: YGRMEWVUYCFYSX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate (CAS 937603-34-4) is a chemical compound with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . This ester is characterized by a phenylacetate structure substituted with a 2,2,2-trifluoroethoxy group at the para position. The presence of the trifluoroethoxy group is significant in medicinal chemistry, as fluorine-containing moieties are known to enhance key properties in bioactive molecules, including metabolic stability, lipophilicity, and binding affinity . Compounds featuring the trifluoroethoxy phenyl motif are valuable building blocks in pharmaceutical research and development. Research into structurally related 1,3,4-oxadiazole compounds containing a trifluoroethoxy group has demonstrated potential biological activities, including anti-cancer properties against glioblastoma cell lines and anti-diabetic effects, highlighting the relevance of this chemical scaffold in the discovery of new therapeutic agents . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions are recommended to maintain the integrity of the compound. Researchers are advised to consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-10(15)6-8-2-4-9(5-3-8)17-7-11(12,13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRMEWVUYCFYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The esterification reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate has been investigated for its biological activities, particularly in the context of cancer treatment and metabolic disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar trifluoroethoxy compounds demonstrated significant cytotoxic effects against glioblastoma cell lines. In vitro assays indicated that certain derivatives resulted in substantial cell apoptosis by damaging DNA in cancer cells .

Case Study: Glioblastoma Treatment

  • Cell Line: LN229 (human glioblastoma)
  • Method: MTT assay for cytotoxicity
  • Results: Significant inhibition of cell growth was observed with IC50 values indicating effective concentration levels .

Anti-Diabetic Properties

In addition to its anticancer properties, the compound has shown promise in anti-diabetic studies. Research utilizing genetically modified Drosophila melanogaster models indicated that specific derivatives could significantly lower glucose levels, suggesting potential for managing diabetes .

Agricultural Applications

The unique chemical structure of this compound also positions it as a candidate for agricultural applications.

Herbicide Development

Compounds containing trifluoroethoxy groups have been studied for their herbicidal properties. The stability and efficacy of these compounds in soil have been documented, suggesting their use in developing new herbicides that are both effective and environmentally friendly .

Data Table: Herbicide Efficacy

CompoundTarget WeedEfficacyNotes
This compoundVariousHighEffective against resistant strains

Material Science Applications

The incorporation of trifluoroethoxy groups into polymer matrices has been explored for enhancing material properties.

Polymer Modification

Research indicates that polymers modified with trifluoroethoxy compounds exhibit improved thermal stability and resistance to degradation. These properties make them suitable for applications in coatings and advanced materials .

Case Study: Thermal Stability Testing

  • Material: Trifluoroethoxy-modified polymer
  • Method: Thermogravimetric analysis (TGA)
  • Results: Enhanced thermal stability compared to unmodified polymers .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Ester Group Key Properties/Applications Reference
This compound –OCH₂CF₃ (para) Methyl High electron-withdrawing potential
Methyl 2-[4-(trifluoromethyl)phenyl]acetate –CF₃ (para) Methyl Agrochemical applications
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate –F (ortho), –CF₃ (para) Ethyl Enhanced lipophilicity
Lansoprazole-related compound A –OCH₂CF₃ on pyridine N/A Proton pump inhibitor
Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate –OCH₂C(CH₃)=CHCH₂OH (para) Methyl No antimicrobial activity

Biological Activity

Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Overview of the Compound

This compound contains a trifluoroethoxy group, which is known to enhance the compound's interaction with various biological targets. The presence of this group can modify the physicochemical properties of the molecule, potentially increasing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing similar trifluoroethoxy groups have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Glioblastoma Cells

  • A study investigated the activity of thiazolidin-4-one derivatives with a 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety against glioblastoma cells (LN229). The results indicated that these derivatives exhibited substantial cytotoxicity and induced apoptosis in these cells through mechanisms involving DNA damage and reactive oxygen species (ROS) generation. The use of assays such as MTT and colony formation confirmed the effectiveness of these compounds in reducing cell viability .
CompoundIC50 (µM)Cell LineMechanism of Action
5b10.14LN229Induces apoptosis
5d8.14LN229DNA fragmentation
5m10.48LN229ROS generation

The mechanism of action for this compound and its derivatives often involves:

  • Inhibition of Enzymatic Activity : The trifluoroethoxy group can enhance binding affinity to specific enzymes or receptors involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by increasing oxidative stress and damaging cellular structures such as DNA .
  • Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.

Other Biological Activities

In addition to anticancer effects, this compound has been explored for other biological activities:

  • Anti-Diabetic Properties : Certain derivatives have demonstrated potential in lowering glucose levels in diabetic models by inhibiting α-glucosidase activity .
  • Anti-Inflammatory Effects : Compounds with similar structural features have been noted for their ability to modulate inflammatory responses in various biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves introducing the trifluoroethoxy group to a phenyl ring via nucleophilic substitution or coupling reactions. For example, a related compound, 2,2,2-trifluoroethyl 2-(4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl)acetate, was synthesized by reacting a phenolic intermediate with 2,2,2-trifluoroethanol under acidic or basic conditions, yielding 73.5% . Key factors include:

  • Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions influence etherification efficiency.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the trifluoroethoxy group.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Techniques :

  • ¹H-NMR : The trifluoroethoxy group (-OCH₂CF₃) shows a characteristic triplet at δ 4.40–4.53 ppm (J = 8–10 Hz) due to coupling with adjacent -CH₂- protons. The methyl ester (-COOCH₃) appears as a singlet at δ 3.67 ppm .
  • MS (ESI) : The molecular ion [M+H]⁺ at m/z 333.1 confirms the molecular weight .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) can assess purity (>95% typical for research-grade material).

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Drug intermediate : The trifluoroethoxy group enhances metabolic stability and lipophilicity, making it a key motif in pharmaceuticals. For example, derivatives of 2,2,2-trifluoroethoxy-substituted pyridines (e.g., dexlansoprazole) target proton pumps in gastric acid regulation .
  • Biological assays : Used to study enzyme-substrate interactions (e.g., cytochrome P450 isoforms) due to its electron-withdrawing -CF₃ group, which alters binding kinetics .

Advanced Research Questions

Q. What mechanistic insights exist for the introduction of the trifluoroethoxy group in aryl ether synthesis, and how do they apply to this compound?

  • Mechanism : The trifluoroethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, electron-deficient aryl halides react with 2,2,2-trifluoroethanol under basic conditions. DFT studies suggest that the -CF₃ group stabilizes the transition state through inductive effects, accelerating substitution .
  • Challenges : Steric hindrance at the 4-position of the phenyl ring may reduce reactivity, necessitating higher temperatures or microwave-assisted synthesis .

Q. How do researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

  • Case study : Observed splitting in ¹H-NMR signals (e.g., δ 6.85–6.97 ppm for aromatic protons) may indicate rotamers or impurities. Solutions include:

  • Variable-temperature NMR : Cooling to -20°C can coalesce split peaks, confirming dynamic rotational isomerism .
  • 2D-COSY/HMBC : Correlates proton-proton coupling and long-range C-H connectivity to assign ambiguous signals.
    • Quantitative analysis : LC-MS or GC-MS identifies byproducts (e.g., unreacted phenol or trifluoroethyl esters) .

Q. What computational methods predict the biological activity of this compound, and how do they correlate with experimental findings?

  • In silico approaches :

  • Molecular docking : Models interactions with target proteins (e.g., lansoprazole’s binding to H⁺/K⁺ ATPase). The -CF₃ group’s hydrophobicity improves docking scores in hydrophobic pockets .
  • QSAR : Electron-withdrawing substituents (-OCH₂CF₃) correlate with increased metabolic half-life (t₁/₂) in pharmacokinetic studies .
    • Validation : In vitro assays (e.g., microsomal stability tests) confirm computational predictions, with deviations <15% .

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